molecular formula C28H30N4O7 B2475920 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1185165-08-5

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2475920
CAS No.: 1185165-08-5
M. Wt: 534.569
InChI Key: UZQHLISIRCLWQY-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a synthetic quinazoline derivative characterized by a 1,2-dihydroquinazolin-3(4H)-one core. Key structural features include:

  • 6,7-Dimethoxy groups on the quinazoline ring, which enhance electron density and influence solubility.
  • A benzamide moiety linked via a methyl group to the quinazoline core.
  • An N-(furan-2-ylmethyl) group on the benzamide, providing a heteroaromatic substituent that may influence pharmacokinetic properties.

This compound is hypothesized to exhibit biological activity via interactions with enzymes or receptors, leveraging the quinazoline dione scaffold’s ability to mimic nucleotide structures .

Properties

CAS No.

1185165-08-5

Molecular Formula

C28H30N4O7

Molecular Weight

534.569

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C28H30N4O7/c1-4-11-29-25(33)17-31-22-14-24(38-3)23(37-2)13-21(22)27(35)32(28(31)36)16-18-7-9-19(10-8-18)26(34)30-15-20-6-5-12-39-20/h5-10,12-14H,4,11,15-17H2,1-3H3,(H,29,33)(H,30,34)

InChI Key

UZQHLISIRCLWQY-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a complex synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H30N4O6C_{26}H_{30}N_{4}O_{6} and a molecular weight of 494.55 g/mol. Its structure includes a quinazoline moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC26 H30 N4 O6
Molecular Weight494.55 g/mol
LogP1.9461
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area87.756 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various diseases, particularly in oncology and inflammation.

Inhibition of Cyclin-dependent Kinases (CDKs)

Research indicates that the compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy. Studies have shown that similar quinazoline derivatives effectively target CDK pathways, potentially overcoming resistance mechanisms in cancer treatments.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX). COX inhibitors are commonly used in pain management and inflammation control. The structural features of this compound suggest it could be effective in reducing inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the quinazoline family, providing insights into their therapeutic potential.

Case Study: COX Inhibition

A study on related quinazoline derivatives demonstrated significant COX-2 inhibitory activity, with some compounds achieving up to 47.1% inhibition at concentrations as low as 20 μM . This suggests that our compound may share similar inhibitory effects against COX enzymes.

Case Study: CDK Inhibition

In vitro studies using molecular docking simulations have shown that compounds structurally similar to our target can effectively bind to CDK enzymes. These studies utilized surface plasmon resonance techniques to confirm binding affinities and elucidate mechanisms of action.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility : Methoxy groups (target compound, ) improve aqueous solubility compared to halogens (3e, 3m) .

alkyl/aryl groups (3f, 3e) .

Electronic Effects : Electron-withdrawing groups (e.g., Br in 3e) may reduce electron density at the quinazoline core, affecting binding interactions.

Q & A

Q. Basic/Advanced Crossover

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., quinazoline-dioxo interactions with water molecules) .
  • Dynamic NMR : Detects rotational barriers in the propylaminoethyl side chain by analyzing coalescence temperatures of diastereotopic protons .
  • Stability Studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) via HPLC-UV to identify hydrolysis-prone sites (e.g., amide bonds) .

How do structural modifications at the furan-2-ylmethyl position influence target selectivity?

Q. Advanced SAR Focus

  • Substitution Effects : Replacing the furan with thiophene (as in ’s analogs) reduces affinity for kinase targets but enhances solubility (logP decreases by 0.5 units) .
  • Biological Assays : Test modified derivatives in parallel assays (e.g., kinase inhibition panels vs. cytotoxicity screens) to map selectivity .
  • Meta-Analysis : Cross-reference with databases like ChEMBL to identify trends in furan-containing analogs’ activity against cancer vs. CNS targets .

What strategies optimize the synthetic route for scalability without compromising yield?

Q. Advanced Process Chemistry

  • Catalyst Screening : Replace Pd/C with cheaper alternatives (e.g., Ni nanoparticles) for hydrogenation steps, maintaining >80% yield .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling), reducing batch variability .
  • DoE (Design of Experiments) : Use software like JMP to model solvent ratios (e.g., DMF vs. THF) and temperature effects on reaction kinetics .

How can researchers validate the compound’s stability in biological matrices for pharmacokinetic studies?

Q. Advanced Analytical Focus

  • LC-MS/MS Quantification : Spike plasma samples with stable isotope-labeled internal standards to correct for matrix effects .
  • Metabolite ID : Use HRMS/MS to identify phase I metabolites (e.g., demethylation at the 6,7-dimethoxy groups) .
  • Protein Binding Assays : Equilibrium dialysis evaluates binding to serum albumin, correlating with free fraction availability .

What computational tools predict off-target interactions and toxicity risks?

Q. Advanced Toxicology

  • QSAR Models : Tools like Toxtree predict hepatotoxicity based on structural alerts (e.g., quinazoline’s potential for CYP3A4 inhibition) .
  • Molecular Dynamics : Simulate interactions with cardiac ion channels (e.g., hERG) to assess arrhythmia risk .
  • Pathway Analysis : Upload omics data to platforms like IPA to identify unintended pathways (e.g., oxidative stress response) .

How to design analogs with improved blood-brain barrier (BBB) penetration?

Q. Advanced Medicinal Chemistry

  • logP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.2 to 2.5, enhancing BBB permeability .
  • P-gp Efflux Assays : Use Caco-2 cells to screen analogs for P-glycoprotein substrate liability .
  • In Silico BBB Models : Tools like BBB Predictor rank analogs based on descriptors like polar surface area (<90 Ų) .

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